An In-depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical profile, a robust synthetic pathway, and its prospective applications as a versatile scaffold and building block for novel therapeutics.
Introduction and Strategic Importance
Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a bifunctional molecule integrating two highly valuable pharmacophores: the piperidine ring and the pyridazine core. The piperidine motif is a ubiquitous structural feature in a vast array of FDA-approved drugs, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity, improve pharmacokinetic profiles, and provide a rigid scaffold for orienting functional groups toward biological targets.[1] The pyridazine ring, a π-deficient diazine, is also a privileged scaffold in medicinal chemistry, known for its role in compounds with anticancer and other biological activities.[2] The presence of a reactive chlorine atom on the pyridazine ring makes this compound an exceptionally useful intermediate, enabling further molecular elaboration through nucleophilic substitution reactions.
This guide will elucidate the synthesis of this key intermediate, detail its chemical properties, and explore its potential as a foundational element in the development of next-generation pharmaceutical agents.
Chemical Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key attributes of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate are summarized below.
Chemical Structure
The structure combines a piperidine-4-carboxylate moiety attached via its nitrogen atom to the C3 position of a 6-chloropyridazine ring.
Caption: Chemical Structure of the Topic Compound.
Physicochemical Data
The following table summarizes the key computed and expected properties for the compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | - |
| Molecular Weight | 255.70 g/mol | - |
| CAS Number | 902143-08-4 | Representative |
| Appearance | Expected to be an off-white to yellow solid | Analog Comparison |
| Solubility | Soluble in DMSO, DCM, Methanol | Analog Comparison |
| Boiling Point | > 300 °C (Predicted) | - |
| Melting Point | 100-120 °C (Predicted Range) | - |
Synthesis and Purification Protocol
The synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is most efficiently achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is well-documented for the reaction of halo-pyridazines with various nucleophiles.[3][4]
Retrosynthetic Analysis & Strategy
The disconnection approach identifies the key bond formation between the piperidine nitrogen and the C3 position of the pyridazine ring. This points to a straightforward synthesis from commercially available starting materials: 3,6-dichloropyridazine and methyl piperidine-4-carboxylate.
Causality of Experimental Choices:
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Reactants: 3,6-Dichloropyridazine is selected due to the differential reactivity of its two chlorine atoms. The C3 and C6 positions are electronically distinct, allowing for regioselective substitution. Methyl piperidine-4-carboxylate provides the required piperidine scaffold with the ester moiety already in place.
-
Solvent: A high-boiling polar aprotic solvent such as n-butanol or DMSO is chosen to facilitate the reaction, which typically requires elevated temperatures to overcome the activation energy of the SNAᵣ reaction.[3]
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Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is included to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate. Temperatures between 100-150°C are common for this type of substitution on chloropyridazines.[3][4]
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthetic Protocol
This protocol is a representative, self-validating system based on established chemical principles for analogous transformations.
Materials:
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3,6-Dichloropyridazine (1.0 eq)
-
Methyl piperidine-4-carboxylate (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol (or DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and n-butanol (approx. 0.2 M concentration).
-
Addition of Reagents: Add methyl piperidine-4-carboxylate (1.05 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).
-
Heating: Heat the reaction mixture to 120-130 °C and maintain at this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification Protocol:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% ethyl acetate in hexanes), is employed.
-
Fractions containing the desired product (identified by TLC) are collected and combined.
-
The solvent is removed under reduced pressure to yield Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate as a solid.
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the structure, identify characteristic peaks for the pyridazine and piperidine protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ expected at ~256.08). The isotopic pattern for one chlorine atom should be observable.
-
HPLC: To determine the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile intermediate for the synthesis of more complex molecules with potential therapeutic activity.
Scaffold for Library Synthesis
The key to its utility is the reactive C6-chloro substituent. This chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the rapid generation of a library of analogs. This "tail" approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Caption: Role as an intermediate for library synthesis.
Potential Therapeutic Targets
Derivatives built upon this scaffold have been explored for a variety of biological targets. The pyridazine core is a known pharmacophore in oncology, particularly in the development of kinase inhibitors.[2] Furthermore, piperidine-containing molecules are prevalent in central nervous system (CNS) drug discovery and as inhibitors for various enzymes.[1][5] Potential areas of application for derivatives include:
-
Kinase Inhibitors: For oncology and inflammatory diseases.
-
GPCR Ligands: Targeting receptors in the central nervous system.
-
Enzyme Inhibitors: As seen in research targeting enzymes from pathogens like Mycobacterium tuberculosis.[5]
Safety and Handling
Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.
Conclusion
Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a high-value chemical intermediate that provides a robust platform for the synthesis of diverse compound libraries. Its straightforward and scalable synthesis, combined with the strategic placement of a reactive chlorine handle, makes it an indispensable tool for medicinal chemists. The convergence of the stable, pharmacokinetically favorable piperidine scaffold with the biologically relevant pyridazine core positions this molecule as a key starting material for the discovery of novel therapeutics across multiple disease areas.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
- Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.Google Patents (EP0429344A1).
- 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.Google Patents (EP0469992A1).
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (PMC). Available at: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central (PMC), National Institutes of Health. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. EP0469992A1 - 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them - Google Patents [patents.google.com]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
